3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide
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Overview
Description
The compound is a complex organic molecule. It contains a propyl-1,2,3,4-tetrahydroquinolin-6-yl group, which suggests it may have interesting chemical properties .
Molecular Structure Analysis
The compound contains several functional groups, including two methyl groups, an amide group, and a tetrahydroquinoline group. These groups can significantly influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure of the compound. These properties are often determined experimentally .Scientific Research Applications
Solar Cell Sensitization
One of the notable applications of compounds structurally similar to 3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide involves solar cell technology. Specifically, carboxylated cyanine dyes, related in structure to the compound , have been synthesized and investigated for their photophysical and electrochemical properties. These dyes were utilized as sensitizers in nanocrystalline TiO2 solar cells, demonstrating a significant improvement in photoelectric conversion efficiency. This suggests that such compounds could play a role in enhancing the photoelectrical properties of dye-sensitized solar cells, indicating potential for further research and development in solar energy technologies (Wu et al., 2009).
Synthetic Chemistry Innovations
In synthetic chemistry, compounds with the tetrahydroquinoline moiety have been used as precursors in the generation of pyridine o-quinodimethane analogues, facilitating Diels-Alder reactions. This process exemplifies the utility of such compounds in constructing complex chemical structures, which could have applications in the synthesis of new materials or pharmaceuticals (Carly et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,3-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-5-12-22-13-6-7-17-14-16(8-9-18(17)22)10-11-21-19(23)15-20(2,3)4/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUZEEYSYHSLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide |
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